molecular formula C17H18N4O4 B14154663 Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxyacetate CAS No. 1004097-12-4

Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxyacetate

Cat. No.: B14154663
CAS No.: 1004097-12-4
M. Wt: 342.35 g/mol
InChI Key: GWIHITFHFPTGTD-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxyacetate is a complex organic compound that features a quinazolinone core linked to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxyacetate typically involves multi-step organic reactions. One common route includes the condensation of 3,5-dimethylpyrazole with a suitable quinazolinone derivative, followed by esterification with ethyl bromoacetate. The reaction conditions often require the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxyacetate can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized to form corresponding N-oxides.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Hydrolysis can be achieved using aqueous sodium hydroxide (NaOH).

Major Products

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Dihydroquinazolinones.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxyacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxyacetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the modulation of signaling cascades that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylpyrazol-1-yl)benzothiazole
  • 2-(3,5-Dimethylpyrazol-1-yl)ethanone oxime derivatives

Uniqueness

Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxyacetate is unique due to its combination of a quinazolinone core and a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Properties

CAS No.

1004097-12-4

Molecular Formula

C17H18N4O4

Molecular Weight

342.35 g/mol

IUPAC Name

ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxyacetate

InChI

InChI=1S/C17H18N4O4/c1-4-24-15(22)10-25-21-16(23)13-7-5-6-8-14(13)18-17(21)20-12(3)9-11(2)19-20/h5-9H,4,10H2,1-3H3

InChI Key

GWIHITFHFPTGTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CON1C(=O)C2=CC=CC=C2N=C1N3C(=CC(=N3)C)C

solubility

32.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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